2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
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Overview
Description
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthoimidazole core .
Scientific Research Applications
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: This compound shares a similar imidazole core and has been studied for its antimicrobial properties.
1,2,3-Triazoles: These compounds are known for their versatility in drug discovery and materials science.
Uniqueness
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern and the presence of the naphthoimidazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
76145-48-7 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-11-10-13-6-3-4-9-16(13)18(17)20-19(21)14-7-5-8-15(12-14)22-2/h3-12H,1-2H3 |
InChI Key |
VTDOLHADTILUPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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